Nandrolone undecylate
Description
Historical Context of Nandrolone (B1676933) Ester Research and Development
The journey of nandrolone esters in research began with the synthesis of the parent compound, nandrolone, in 1950. scielo.brwikipedia.org The first nandrolone ester to be introduced for medical use was nandrolone phenylpropionate in 1959, followed by nandrolone decanoate (B1226879) in 1962. wikipedia.orgwikipedia.org Nandrolone undecanoate was developed in the 1960s and was previously marketed under brand names such as Dynabolon. wikipedia.org
Early research on nandrolone esters explored their potential in various clinical applications. wikipedia.org Studies investigated their effects on conditions such as anemia, osteoporosis, and muscle wasting syndromes. wikipedia.orgwikipedia.orgmdpi.com For instance, research demonstrated that nandrolone esters could stimulate red blood cell production and increase bone density. wikipedia.org The development of different esters, like undecanoate, was driven by the desire to modify the release rate and duration of action of nandrolone in the body, a key area of pharmaceutical research. mdpi.com
Overview of Nandrolone as a 19-Nortestosterone Derivative in Scientific Inquiry
Nandrolone is chemically classified as a 19-nortestosterone derivative. mdpi.comwikipedia.org This designation signifies that it is structurally similar to testosterone (B1683101) but lacks the methyl group at the 19th position (C-19). scielo.brmdpi.com This structural modification is a focal point of scientific inquiry as it significantly alters the compound's biological activity.
The absence of the C-19 methyl group influences the interaction of nandrolone with various enzymes and receptors in the body. nih.gov For example, the metabolism of nandrolone differs from that of testosterone. While testosterone is converted by the enzyme 5α-reductase to the more potent androgen dihydrotestosterone (B1667394) (DHT), nandrolone is converted to a much weaker androgen, 5α-dihydronandrolone. wikipedia.orgnih.gov This difference in metabolic pathway is a key research area for understanding the distinct biological effects of nandrolone and its derivatives.
Scientific investigations have also explored the anabolic and androgenic properties of nandrolone. nih.gov Research indicates that nandrolone exhibits strong anabolic effects (muscle-building) with weaker androgenic effects (masculinizing) compared to testosterone. wikipedia.orgnih.gov This higher ratio of anabolic to androgenic activity has been a significant driver of research into nandrolone and its esters for potential therapeutic applications where muscle growth is desired with minimized androgenic side effects. nih.govamegroups.org
Research Findings and Data
Scientific studies have provided valuable data on the chemical and physical properties of nandrolone undecylate.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C29H46O3 | pharmacompass.comnih.gov |
| Molecular Weight | 442.7 g/mol | pharmacompass.comnih.gov |
| CAS Number | 862-89-5 | pharmacompass.comnih.gov |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate | wikipedia.orgpharmacompass.com |
Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion of nandrolone esters. For example, a study on nandrolone undecanoate investigated its pharmacokinetic profile when administered alone and in combination with other steroid esters. wikipedia.org Research on the related ester, nandrolone decanoate, has shown that after intramuscular injection, nandrolone is released into the bloodstream and has a terminal half-life of 7–12 days. oup.com The primary metabolites of nandrolone that are excreted in urine are 19-norandrosterone (B1242311) and 19-noretiocholanolone (B1255105). mdpi.comoup.com
Recent research has continued to explore the biological effects of nandrolone derivatives. For instance, a 2022 study in male rats compared the effects of nandrolone decanoate and testosterone undecanoate, finding that nandrolone decanoate had a more pronounced impact on certain physiological and behavioral parameters. nih.gov Other research has investigated the antiproliferative properties of novel 19-nortestosterone analogs, building on the understanding of nandrolone's biological activities. frontiersin.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h20,23-27H,3-19H2,1-2H3/t23-,24+,25+,26-,27-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAAWEGTURLYKP-MVTMSODMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006644 | |
| Record name | Nandrolone undecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862-89-5 | |
| Record name | Nandrolone undecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nandrolone undecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000862895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nandrolone undecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyestr-4-en-3-one 17-undecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | NANDROLONE UNDECYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K64MCF1I9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Studies of Nandrolone Undecylate
Synthetic Pathways for Nandrolone (B1676933) Esters
The synthesis of nandrolone undecylate falls under the broader category of steroid esterification, a common strategy to create prodrugs with modified pharmacokinetic profiles. wikipedia.org Esterification of the 17β-hydroxyl group of nandrolone with a long-chain fatty acid like undecanoic acid increases the compound's lipophilicity, leading to a slower release from an oily depot upon intramuscular injection. nih.gov
Specific Approaches for Long-Chain Esterification, including Undecylate
The synthesis of long-chain esters like this compound typically involves the reaction of nandrolone with a derivative of undecanoic acid. A common and effective method is the use of undecanoyl chloride. googleapis.comsmolecule.com This acyl chloride is highly reactive and readily acylates the 17β-hydroxyl group of nandrolone. The reaction is often carried out in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct and can also act as a catalyst. wikipedia.orgsmolecule.com
Another approach involves the use of undecanoic anhydride (B1165640). The reaction of nandrolone with decanoic anhydride in the presence of pyridine to yield nandrolone decanoate (B1226879) is a known procedure, and a similar methodology can be applied for the synthesis of the undecanoate ester. wikipedia.orgnih.gov The rate of absorption and, consequently, the duration of action of these long-chain esters are directly related to the length of the fatty acid chain; longer chains generally result in slower absorption. nih.gov
A patent for a related compound, (7α,17β)-7-Methyl-17-[(1-oxoundecyl)oxy]estr-4-en-3-one, describes a specific synthetic method where undecanoyl chloride is added to a stirred solution of the parent steroid at a low temperature (0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred overnight, indicating a straightforward and high-yielding esterification process. googleapis.com
Catalytic and Non-Catalytic Esterification Techniques
Both catalytic and non-catalytic methods are employed in the synthesis of steroid esters.
Catalytic Techniques:
Acid Catalysis: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are traditional catalysts for Fischer esterification. scienceready.com.au They work by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the steroid's hydroxyl group. scienceready.com.au Heteropolyacids, such as phosphotungstic acid, have also been shown to be effective and recyclable catalysts for esterification reactions. iitm.ac.in
Base Catalysis: Bases like pyridine or triethylamine (B128534) are commonly used, especially when employing acyl chlorides or anhydrides. wikipedia.orggoogleapis.com They act as catalysts and also as scavengers for the acidic byproducts generated during the reaction. smolecule.com
Non-Catalytic Techniques: The high reactivity of acylating agents like acyl chlorides means that the esterification of steroids can often proceed efficiently without a catalyst, particularly when the reaction is driven to completion by removing byproducts or using an excess of the acylating agent. However, in most documented syntheses involving steroid esterification, a base is included to ensure the reaction proceeds smoothly and to completion. wikipedia.orggoogleapis.com More modern coupling reagents, such as 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), have been developed for rapid and high-yield esterification under mild conditions, often requiring only a short reaction time. acs.org
Co-crystallization Strategies for Nandrolone
Co-crystallization is a crystal engineering technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. nih.gov This is achieved by combining the API with a co-former in a specific stoichiometric ratio within a crystal lattice. nih.gov
Design and Synthesis of Nandrolone Co-crystals
The design of co-crystals relies on understanding and utilizing non-covalent interactions, primarily hydrogen bonding, but also π-π stacking and van der Waals forces. nih.govmdpi.com The "supramolecular synthon" approach is a key design strategy, which involves identifying robust and predictable hydrogen-bonding patterns between the functional groups of the API and potential co-formers. mdpi.com
For nandrolone, which has a ketone and a hydroxyl group, suitable co-formers would be molecules that can form strong hydrogen bonds with these groups. For instance, research has been conducted on the co-crystallization of nandrolone with salicylic (B10762653) acid. mdpi.comresearchgate.net Salicylic acid, having both a carboxylic acid and a hydroxyl group, can act as both a hydrogen bond donor and acceptor, making it a good candidate for forming co-crystals with nandrolone.
The synthesis of co-crystals can be achieved through various methods:
Grinding: Both neat (dry) grinding and solvent-assisted (liquid-assisted) grinding are common mechanochemical methods. mdpi.com
Solution-based methods: These include slow evaporation from a solution containing both the API and the co-former, as well as slurry conversion and reaction co-crystallization. nih.govnih.gov
Structural Elucidation of Nandrolone Co-crystal Forms
The definitive proof of co-crystal formation and the detailed understanding of its structure come from single-crystal X-ray diffraction (SC-XRD). nih.govnih.gov This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice, including the crucial hydrogen bonding interactions between the API and the co-former.
A 2023 study reported the crystal structure of nandrolone undecanoate itself. nih.govnih.govmdpi.com This analysis revealed that it crystallizes in the monoclinic P2₁ space group, with two independent steroid molecules in the asymmetric unit. nih.govmdpi.com The study provided detailed crystallographic data, which is essential for understanding its solid-state properties.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₉H₄₆O₃ |
| Formula Weight | 442.66 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.162(2) |
| b (Å) | 10.749(3) |
| c (Å) | 40.457(12) |
| β (°) | 93.18(3) |
| Volume (ų) | 2673.5(14) |
| Z | 4 |
While specific co-crystals of this compound have not been extensively reported, the structural elucidation of nandrolone co-crystals with other molecules, such as salicylic acid, would follow similar principles. mdpi.comresearchgate.net The analysis would focus on identifying the hydrogen bond network between the hydroxyl and ketone groups of nandrolone and the functional groups of the co-former, confirming the formation of a new crystalline phase distinct from the individual components. nih.gov
Metabolic Pathways and Biotransformation Research of Nandrolone Undecylate
In Vivo Metabolism of Nandrolone (B1676933) and its Esters in Pre-clinical Models
The metabolism of nandrolone esters, such as nandrolone undecylate, is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. In pre-clinical models, these esters are recognized as prodrugs, requiring enzymatic conversion to the active parent compound, nandrolone.
De-esterification Processes and Release of Parent Nandrolone
Upon entering the circulation, this compound is rapidly hydrolyzed by esterase enzymes, releasing the active steroid, nandrolone. wikipedia.orgnih.gov This de-esterification is a crucial first step, as the ester form itself is inactive. The rate of this hydrolysis is influenced by the length of the ester chain, with longer esters like undecylate providing a more sustained release of nandrolone compared to shorter esters like phenylpropionate. afboard.comnih.gov Studies in healthy men receiving intramuscular injections of different nandrolone esters demonstrated that the phenylpropionate ester resulted in higher and earlier peak plasma nandrolone concentrations than the decanoate (B1226879) ester, indicating a faster hydrolysis rate for the shorter ester. afboard.comnih.gov The hydrolysis of nandrolone decanoate into nandrolone occurs rapidly in the blood, with a terminal half-life of an hour or less. wikipedia.org
Reductive Metabolism by 5α-Reductase
Nandrolone is a substrate for the enzyme 5α-reductase, which plays a significant role in its metabolism, particularly in androgenic tissues. wikipedia.orgnih.gov
The action of 5α-reductase on nandrolone results in the formation of 5α-dihydronandrolone (DHN), a major metabolite. wikipedia.orgdbpedia.org This conversion is analogous to the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). wikipedia.orgdbpedia.org However, unlike the potentiation seen with testosterone, the 5α-reduction of nandrolone leads to a metabolite with significantly weaker androgenic activity. wikipedia.orgnih.gov DHN is a weaker agonist of the androgen receptor (AR) compared to nandrolone. This metabolic "inactivation" in tissues expressing 5α-reductase, such as the prostate and skin, is believed to contribute to the favorable anabolic-to-androgenic ratio of nandrolone. nih.govwikipedia.org
In vivo and in vitro studies have demonstrated that testosterone is a better substrate for 5α-reductase than nandrolone. nih.govoup.com This preferential conversion of testosterone to the highly potent DHT, coupled with the fact that DHT binds more strongly to the androgen receptor than DHN, leads to a greater androgenic effect of testosterone in tissues with high 5α-reductase activity. nih.govoup.comnih.gov Conversely, the less efficient 5α-reduction of nandrolone to the weaker DHN contributes to its reduced androgenic potential in these same tissues. wikipedia.orgamegroups.org This difference in metabolic handling is a key factor underlying the distinct pharmacological profiles of nandrolone and testosterone. nih.gov
Metabolism by 17β-Hydroxysteroid Dehydrogenase
The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) is also involved in the metabolism of nandrolone. nih.govwikipedia.org This enzyme can catalyze the interconversion of 17-keto and 17β-hydroxy steroids. wikipedia.org In the context of nandrolone metabolism, 17β-HSD can inactivate nandrolone. oup.com Research indicates that nandrolone is less susceptible to metabolic inactivation by 17β-HSD compared to testosterone. nih.govoup.com This relative resistance to inactivation by 17β-HSD may contribute to a preferential retention of nandrolone in certain tissues, such as the kidney, where 5α-reductase activity is low. nih.govoup.com
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Following phase I metabolism, nandrolone and its metabolites undergo phase II conjugation reactions, primarily glucuronidation and sulfation, to increase their water solubility and facilitate their excretion in urine. uomus.edu.iqresearchgate.netcas.cz The main metabolites of nandrolone found in urine are 19-norandrosterone (B1242311) and 19-noretiocholanolone (B1255105), which are excreted as glucuronide and sulfate (B86663) conjugates. wikipedia.orgnih.govamegroups.org In vitro studies using human liver preparations have shown that nandrolone can be directly glucuronidated at the 17β-hydroxyl group. dshs-koeln.de The UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B7 and UGT2B15, have been identified as the main enzymes responsible for the glucuronidation of nandrolone's primary metabolite. frontiersin.org While glucuronidation is a major pathway, sulfation also plays a role in the conjugation of nandrolone metabolites. researchgate.net
Identification and Characterization of Unique Nandrolone Metabolites (e.g., 19-norandrosterone, 19-noretiocholanolone)
The biotransformation of nandrolone, the active compound released from this compound, results in several urinary metabolites. The primary and most studied of these are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE). dshs-koeln.denih.gov These compounds are formed through the metabolic reduction of nandrolone. Specifically, the metabolism involves the action of 5α-reductase and 5β-reductase enzymes.
Following their formation, these Phase I metabolites undergo Phase II conjugation to increase their water solubility for excretion. They are typically eliminated in the urine as glucuronide and sulfate conjugates. nih.gov 19-norandrosterone is generally the most abundant urinary metabolite detected following nandrolone administration. nih.gov The ratio of 19-NA to 19-NE is often greater than 1, particularly during the initial hours after administration. nih.gov Other metabolites that have been identified include 5α-dihydronandrolone and 19-norepiandrosterone. wikipedia.orgoup.com
Table 1: Primary Metabolites of Nandrolone
| Metabolite | Abbreviation | Key Characteristics |
| 19-norandrosterone | 19-NA | The major urinary metabolite; formed via 5α-reduction of nandrolone. nih.govwikipedia.org |
| 19-noretiocholanolone | 19-NE | A significant urinary metabolite; formed via 5β-reduction of nandrolone. nih.govwikipedia.org |
| 5α-dihydronandrolone | DHN | A metabolite with significantly lower affinity for the androgen receptor than nandrolone itself. nih.gov |
| 19-norepiandrosterone | - | Another identified urinary metabolite. nih.gov |
Endogenous Production and Metabolic Pathways in Trace Concentrations
Scientific studies have demonstrated that metabolites of nandrolone, particularly 19-NA, can be produced endogenously (naturally within the body) in trace amounts. wikipedia.orgnih.gov This has been confirmed in urine samples from healthy individuals who have not administered the compound. nih.gov The concentrations are typically very low, often below 0.6 ng/mL. nih.gov
One proposed metabolic pathway for this natural production is as a minor side reaction during the aromatization of endogenous androgens like testosterone into estrogens. wiley.com This theory is supported by research showing a correlation between urinary 19-NA excretion and estradiol (B170435) levels. wikipedia.org Endogenous production has been observed to increase during certain physiological states, such as pregnancy in females, and can be influenced by strenuous physical exercise. nih.govwiley.com
A significant finding for distinguishing between endogenous and exogenous sources is the difference in the conjugation of the metabolites. Research has shown that a notable portion (approximately 30%) of endogenous 19-norandrosterone is excreted as a sulfo-conjugate. dshs-koeln.de In contrast, following the administration of nandrolone, 19-NA is excreted almost entirely (100%) as a glucuronide conjugate. dshs-koeln.de
Table 2: Reported Endogenous Concentrations of Nandrolone Metabolites
| Population | Condition | Metabolite | Reported Concentration Range |
| Non-athlete individuals | Basal | 19-NA / 19-NE | <0.1 ng/mL to 0.60 ng/mL nih.gov |
| Male athletes | Before physical activity | 19-NA | Mean: 0.068 ng/mL nih.gov |
| Male athletes | After physical activity | 19-NA | Mean: 0.136 ng/mL (some cases >1 ng/mL) nih.gov |
| Healthy men | Basal | 19-NA | Mean excretion rate: 3.17 ng/h wikipedia.org |
In Vitro Metabolism Studies of this compound
In vitro (laboratory-based) studies using cellular components are essential for isolating and characterizing the specific enzymes and pathways involved in the metabolism of this compound.
Characterization of Enzyme Systems Involved in Nandrolone Biotransformation
The metabolism of this compound is a multi-step enzymatic process. First, the undecanoate ester must be cleaved to release the active nandrolone molecule.
Hydrolysis: The hydrolysis of the ester bond is a critical activation step. Studies have identified that phosphodiesterase 7B (PDE7B) is involved in the hydrolysis of nandrolone decanoate in liver cytosol. frontiersin.org
Phase I Metabolism: Once nandrolone is released, it is acted upon by several enzymes. The metabolism is similar to that of testosterone and involves reduction by 5α-reductase and 5β-reductase, as well as dehydrogenation by various hydroxysteroid dehydrogenases (HSDs). oup.com Cytochrome P450 (CYP) enzymes also play a role in its oxidative metabolism. nih.gov A key distinction from testosterone is the effect of 5α-reductase. While this enzyme converts testosterone to the more potent dihydrotestosterone (DHT), it converts nandrolone to 5α-dihydronandrolone (DHN), a metabolite with a much weaker affinity for the androgen receptor. wikipedia.orgnih.gov
Phase II Metabolism: The primary metabolites, 19-NA and 19-NE, are conjugated primarily by UDP-glucuronosyltransferase (UGT) enzymes to form water-soluble glucuronides for excretion. Specific isoforms identified include UGT2B7, UGT1A4, and UGT2B4, among others.
Table 3: Enzymes in Nandrolone Biotransformation
| Enzyme Family | Specific Enzyme(s) | Role in Metabolism |
| Esterases / Hydrolases | PDE7B | Hydrolysis of the undecanoate ester to release active nandrolone. frontiersin.org |
| Reductases | 5α-reductase, 5β-reductase | Reduction of nandrolone to form 19-norandrosterone and 19-noretiocholanolone. oup.comnih.gov |
| Dehydrogenases | 3α-HSD, 3β-HSD, 17β-HSD | Interconversion of steroid metabolites. oup.com |
| Oxidases | Cytochrome P450 (CYP) family | Oxidative metabolism. nih.gov |
| Transferases | UGT family (e.g., UGT2B7, UGT1A4) | Conjugation of metabolites with glucuronic acid for excretion. |
Species-Specific Metabolic Differences in Established In Vitro Systems
In vitro studies using liver preparations from different species have revealed both qualitative and quantitative differences in nandrolone metabolism. These differences are crucial for the interpretation of preclinical research.
Human vs. Rat: In vitro experiments using rat prostate and human cell lines have confirmed that 5α-reduction decreases nandrolone's affinity for the androgen receptor in both species. nih.gov However, other metabolic pathways can differ. In a study of a different compound, human liver slices showed a greater capacity for detoxification via glutathione (B108866) conjugation compared to rat liver slices, suggesting species differences in Phase II pathways. nih.gov
Equine (Horse): In vitro studies with homogenized horse liver demonstrated that hydrolysis, reduction, oxidation, and sulfation are all prominent biotransformation pathways for nandrolone decanoate, resulting in at least seven Phase I metabolites and one Phase II metabolite. wiley.com
General Findings: Comparative in vitro studies of related steroids in human, equine, and canine liver microsomes show that while major pathways like hydroxylation and reduction are common, the extent of these reactions varies. For example, reductive metabolism was found to be less significant in canines compared to humans and horses. researchgate.net It is a general observation that in vitro assays with liver microsomes can produce a greater number of metabolites than are found in vivo, though the primary in vivo metabolites are typically also formed in vitro. dshs-koeln.de
Table 4: Summary of In Vitro Species-Specific Metabolic Observations
| Species | In Vitro System | Key Metabolic Findings |
| Human | Liver Microsomes, Cell Lines | 5α-reduction decreases androgen receptor affinity; efficient glucuronidation. nih.gov |
| Rat | Prostate Receptors, Liver Slices | 5α-reduction decreases androgen receptor affinity, similar to humans. nih.gov Some detoxification pathways may be less efficient than in humans. nih.gov |
| Horse | Homogenized Liver | Major pathways include hydrolysis, reduction, oxidation, and sulfation. wiley.com |
| Canine | Liver Microsomes | Reductive metabolism appears less significant compared to human and equine systems for similar steroids. researchgate.net |
Androgen Receptor Interaction and Molecular Mechanisms of Nandrolone Undecylate
Androgen Receptor Binding Dynamics and Specificity
The interaction between nandrolone (B1676933) and the androgen receptor is a critical determinant of its pharmacological profile. This interaction is characterized by its high affinity and the unique metabolic fate of the parent compound, which distinguishes it from endogenous androgens like testosterone (B1683101).
Nandrolone demonstrates a strong binding affinity for the androgen receptor, which in some studies has been shown to be higher than that of testosterone. diva-portal.orgamegroups.org Research comparing the relative binding affinity (RBA) of various steroids has quantified this difference. For instance, one study determined the RBA of nandrolone for the androgen receptor to be approximately 154-155% that of the reference androgen. wikipedia.org This heightened affinity suggests that at equivalent concentrations, nandrolone can occupy a greater number of androgen receptors, leading to a potent downstream signaling cascade. This strong binding is a foundational element of its significant anabolic activity. amegroups.org
A key distinction in the receptor binding kinetics of nandrolone compared to testosterone lies in the activity of their respective 5α-reduced metabolites. In androgen-sensitive tissues that express the enzyme 5α-reductase, such as the prostate and skin, testosterone is converted to dihydrotestosterone (B1667394) (DHT). frontiersin.org DHT is a significantly more potent androgen, with a binding affinity for the AR that is approximately three times greater than that of testosterone. caldic.com This conversion amplifies testosterone's androgenic signal in these specific tissues. frontiersin.orgnih.gov
In contrast, nandrolone undergoes a different metabolic fate. It is also a substrate for 5α-reductase, but its conversion yields 5α-dihydronandrolone (DHN). nih.govwikipedia.org Unlike the potentiation seen with testosterone, DHN is a much weaker AR ligand, possessing a significantly lower binding affinity for the androgen receptor than the parent nandrolone molecule. frontiersin.orgnih.govnih.gov Consequently, in tissues with high 5α-reductase activity, the androgenic signal of nandrolone is effectively diminished rather than amplified. nih.govwikipedia.org This differential metabolism is a primary contributor to nandrolone's favorable ratio of myotrophic (anabolic) to androgenic effects. nih.govwikipedia.org
| Compound | Metabolizing Enzyme | Metabolite | Relative Androgen Receptor (AR) Binding Affinity |
| Testosterone | 5α-reductase | Dihydrotestosterone (DHT) | High (Potentiated signal; ~3x that of Testosterone) caldic.com |
| Nandrolone | 5α-reductase | 5α-Dihydronandrolone (DHN) | Low (Diminished signal; weaker than Nandrolone) frontiersin.orgnih.gov |
This table provides a comparative overview of the metabolic impact on receptor affinity for Testosterone and Nandrolone in tissues expressing 5α-reductase.
The dissociation constant (Kd) is a measure of a ligand's affinity for its receptor; a lower Kd value signifies a higher affinity and a slower rate of dissociation. While specific Kd values for nandrolone are not consistently reported across studies, its higher relative binding affinity compared to testosterone implies a lower dissociation constant. diva-portal.orgamegroups.org This suggests that the nandrolone-AR complex is more stable and has a longer half-life than the testosterone-AR complex.
This lower rate of dissociation leads to prolonged receptor occupancy in cellular models. Increased receptor occupancy at a given concentration means that the androgenic signal initiated by nandrolone can be sustained for a longer duration, contributing to its potent anabolic effects, particularly in tissues where it is not converted to a weaker metabolite.
Cellular and Subcellular Distribution of Nandrolone and its Metabolites
The physiological effects of nandrolone are profoundly influenced by its distribution and retention in various tissues, a process governed by local metabolism and receptor density.
The tissue-specific action of nandrolone is highlighted by studies comparing its retention with that of testosterone. In vivo experiments in castrated male rats using radiolabeled hormones provided direct evidence of this differential distribution. nih.gov
In the prostate , a tissue with high 5α-reductase content, there was a preferential retention of [3H]dihydrotestosterone (from testosterone) over [3H]dihydronandrolone (from nandrolone) in receptor fractions. nih.gov This confirms that testosterone's androgenic activity is locally amplified, while nandrolone's is weakened.
In muscular tissue , which has negligible 5α-reductase activity, radiolabeled nandrolone and testosterone were retained in equal amounts. nih.govnih.gov However, due to nandrolone's inherently higher binding affinity for the AR, it can exert a stronger direct effect in muscle compared to testosterone. nih.gov
The kidney demonstrated a preferential retention of radiolabeled nandrolone over testosterone. nih.gov
This differential retention explains the relatively strong anabolic effect of nandrolone on tissues largely devoid of 5α-reductase activity (e.g., skeletal muscle) compared to its weaker effect on tissues with high levels of the enzyme (e.g., prostate). wikipedia.orgnih.gov
| Tissue | 5α-Reductase Activity | Primary Active Androgen from Testosterone | Primary Active Androgen from Nandrolone | Relative Tissue Effect |
| Skeletal Muscle | Negligible nih.gov | Testosterone | Nandrolone | Strong Anabolic Effect nih.gov |
| Prostate | High nih.gov | Dihydrotestosterone (DHT) | Dihydronandrolone (DHN) | Weak Androgenic Effect nih.gov |
| Kidney | Moderate | Dihydrotestosterone (DHT) | Nandrolone | Preferential Nandrolone Retention nih.gov |
This table summarizes the tissue-dependent metabolism and resulting effects of Nandrolone versus Testosterone.
The canonical pathway for androgen action begins with the diffusion of the steroid across the cell membrane into the cytoplasm. nih.gov There, it binds to the androgen receptor, which is typically complexed with heat shock proteins. Ligand binding induces a conformational change in the receptor, causing the dissociation of these chaperone proteins. nih.gov
This activated AR-ligand complex then translocates from the cytoplasm into the nucleus. nih.gov Studies have visualized the intracellular localization of nandrolone conjugates, identifying their presence in the endoplasmic reticulum. science.gov Once in the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov
Experimental models have provided further insight into this process. In the epithelial cells of the rat fallopian tube, nandrolone treatment resulted in a strong AR reaction predominantly detected in the cytoplasm. unesp.br Other research in denervated rat muscle has shown that nandrolone can prevent the increased nuclear accumulation of certain signaling proteins, indicating an influence on nuclear events beyond direct gene transcription. nih.gov This suggests that while the general pathway of nuclear translocation is followed, the specific dynamics and downstream effects can vary by tissue and physiological context.
Androgen Receptor Signaling Pathway Modulation
Nandrolone undecylate, a prodrug of nandrolone, exerts its effects primarily by functioning as an agonist for the androgen receptor (AR). wikipedia.orgwikipedia.org The AR is a ligand-responsive transcription factor that, upon binding to an androgen like nandrolone, undergoes a conformational change. mdpi.com This activated nandrolone-AR complex then translocates from the cytoplasm into the cell nucleus. mdpi.comphysiology.org Inside the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs), which are located in the promoter regions of target genes. physiology.org This binding initiates a cascade of events that ultimately alters the rate of gene transcription, forming the basis of nandrolone's physiological effects. physiology.orgresearchgate.net
While this genomic mechanism is the classical pathway, evidence also suggests that steroid receptors can exert ligand-independent effects on cellular gene expression, which can be modulated by various other signaling pathways. physiology.org Some research indicates that nandrolone may also induce its effects through alternative mechanisms beyond the classical AR pathway. diva-portal.org
Regulation of Androgen-Responsive Gene Transcription and Protein Synthesis
The binding of the nandrolone-AR complex to AREs directly regulates the transcription of a wide array of androgen-responsive genes (ARGs). mdpi.comphysiology.org The comprehensive transcriptional program governed by androgen signaling involves thousands of gene targets that play critical roles in cellular functions, including proliferation, differentiation, survival, and metabolism. nih.gov
In the context of skeletal muscle, androgens are known to regulate myogenic differentiation and stimulate the proliferation and subsequent differentiation of muscle satellite cells. nih.gov Research has demonstrated that the administration of nandrolone decanoate (B1226879), particularly when combined with a stimulus like functional overload, can significantly increase total muscle protein content. physiology.org This anabolic effect is strongly correlated with a synergistic induction of AR protein concentration within the muscle tissue, highlighting the receptor's central role in mediating this response. physiology.org Studies using cDNA microarrays have identified numerous ARGs, revealing a complex and temporally organized transcriptional program that is set in motion following androgen stimulation. nih.gov
Influence on Downstream Signaling Cascades (e.g., Wnt Pathway)
The influence of this compound extends beyond the direct activation of ARGs to include the modulation of other critical intracellular signaling cascades. Significant cross-talk has been identified between the androgen receptor signaling pathway and the Wnt/β-catenin pathway. nih.gov The Wnt pathway is fundamental to processes like cell proliferation, determination, and tissue homeostasis. frontiersin.org Its activation involves the stabilization of the protein β-catenin, allowing it to accumulate and translocate to the nucleus where it co-activates target genes. frontiersin.orgmdpi.com
In certain cellular contexts, AR signaling can enhance the Wnt pathway. For instance, the AR can promote the expression of the oncogene EZH2, which in turn reduces the expression of Axin, a key component of the β-catenin destruction complex. mdpi.com This leads to increased β-catenin stability and amplified Wnt signaling. mdpi.com Therefore, as an AR agonist, nandrolone is implicated in the modulation of this interconnected signaling network. Furthermore, AR signaling levels have been shown to influence other pathways, such as the STAT3 signaling cascade, indicating a broader network of interactions. nih.gov
Modulation of Androgen Receptor Transcriptional Output
The transcriptional output resulting from nandrolone's interaction with the AR is not uniform across all tissues. nih.govresearchgate.net This tissue-selectivity is a key concept in the development of Selective Androgen Receptor Modulators (SARMs). nih.govresearchgate.net Different ligands can induce unique conformational changes in the AR, leading to the recruitment of a distinct set of co-activator and co-repressor proteins in different cell types. nih.gov This results in a differential activation of downstream genes, allowing for tissue-specific effects. nih.govresearchgate.net
A crucial factor modulating nandrolone's transcriptional output is its metabolism. In androgenic tissues with high concentrations of the enzyme 5α-reductase, such as the prostate, nandrolone is converted to 5α-dihydronandrolone (DHN). wikipedia.org DHN is a significantly weaker AR agonist than nandrolone itself. wikipedia.org This metabolic conversion effectively de-potentiates nandrolone's androgenic signal in these tissues. wikipedia.org Conversely, in tissues with low 5α-reductase activity, such as skeletal muscle, nandrolone acts with greater potency, contributing to its strong anabolic-to-androgenic ratio. wikipedia.orgphysiology.org This differential metabolism is a primary mechanism for the modulation of its transcriptional output.
| Parameter | Observation | Context/Tissue | Reference |
|---|---|---|---|
| AR Binding Affinity | Nandrolone is an agonist of the AR. Relative binding affinity is considered high. | General, Skeletal Muscle | wikipedia.orgdiva-portal.orgresearchgate.net |
| AR Protein Concentration | Induced by nandrolone decanoate treatment, with a 27-fold synergistic induction when combined with functional overload. | Rat Soleus Muscle | physiology.org |
| Metabolism & Transcriptional Modulation | Metabolized by 5α-reductase to the weaker agonist 5α-dihydronandrolone (DHN). | Tissues with high 5α-reductase activity (e.g., prostate) | wikipedia.org |
| Muscle Protein | Total muscle protein increased with nandrolone decanoate and functional overload. | Rat Soleus Muscle | physiology.org |
Cross-talk with Other Steroid Hormone Receptors (e.g., Estrogen Receptor Alpha)
Furthermore, nandrolone can be metabolized by the aromatase enzyme into estradiol (B170435). plos.org Although this conversion occurs at a reduced rate compared to testosterone, it is sufficient to increase circulating levels of estradiol, which then interacts with estrogen receptors (ER), including Estrogen Receptor Alpha (ERα). wikipedia.orgplos.org Studies in animal models have confirmed that chronic administration of nandrolone decanoate leads to a significant elevation in serum estradiol levels. plos.org This provides an indirect but important mechanism of cross-talk, whereby nandrolone's effects can be mediated through the estrogen signaling pathway. The co-expression of androgen, estrogen, and progesterone (B1679170) receptors in tissues like the liver creates a rich environment for such complex hormonal interactions. mdpi.com There is also evidence that estrogen signaling via ERα can, in turn, influence the Wnt/β-catenin pathway, further highlighting the interconnectedness of these signaling networks. plos.org
| Receptor | Type of Interaction | Mechanism | Observed Effect | Reference |
|---|---|---|---|---|
| Progesterone Receptor (PR) | Direct | Nandrolone binds directly to the PR. | Acts as a potent progestogen (approx. 22% affinity of progesterone). | wikipedia.org |
| Estrogen Receptor (ER) | Indirect | Nandrolone is aromatized to estradiol, which then binds to ERs. | Chronic nandrolone decanoate administration increases serum estradiol levels. | wikipedia.orgplos.org |
Structure Activity Relationship Sar and Pharmacophore Analysis of Nandrolone Undecylate
Impact of the Undecylate Ester Moiety on Biological Activity
The esterification of nandrolone (B1676933) at the 17β-hydroxyl group to form nandrolone undecylate is a key structural modification that significantly influences its pharmacokinetic and pharmacodynamic properties. The undecylate ester itself is pharmacologically inactive; its primary role is to modulate the absorption and half-life of the parent hormone, nandrolone. diva-portal.org
Upon intramuscular administration in an oil vehicle, the long, 11-carbon undecanoate chain imparts a high degree of lipophilicity to the molecule. This increased fat solubility causes the compound to be released slowly from the intramuscular depot into the bloodstream. nsca.com Once in circulation, esterase enzymes rapidly hydrolyze the ester bond, releasing free nandrolone, which is the active form of the drug that binds to androgen receptors. unibo.it This slow-release mechanism results in a prolonged duration of action, necessitating less frequent administration compared to the unesterified hormone. wikipedia.org
Correlation of Ester Chain Length with Anabolic:Androgenic Ratio
The anabolic-to-androgenic (A:A) ratio is a critical parameter for AAS, quantifying the desired muscle-building (anabolic) effects relative to the masculinizing (androgenic) effects. While the ester chain itself does not directly alter the intrinsic anabolic or androgenic activity of nandrolone at the receptor level, it influences the pharmacokinetics, which can, in turn, affect the observed A:A ratio. The primary determinant of nandrolone's high A:A ratio lies in its core structure and subsequent metabolism. wikipedia.org
Nandrolone exhibits a favorable A:A ratio, estimated to be approximately 11:1, compared to testosterone's ratio of around 1:1. amegroups.org This is largely because nandrolone is metabolized in androgenic target tissues like the prostate and skin by the enzyme 5α-reductase to a much weaker androgen, 5α-dihydronandrolone (DHN). amegroups.orgempowerpharmacy.com In contrast, testosterone (B1683101) is converted by the same enzyme to the more potent androgen, dihydrotestosterone (B1667394) (DHT). amegroups.org In skeletal muscle, where 5α-reductase activity is low, nandrolone can exert its anabolic effects directly through the androgen receptor. amegroups.orgkjsm.org
The length of the ester chain primarily affects the duration of action. Longer esters, like undecanoate and decanoate (B1226879), provide a more sustained and stable release of nandrolone compared to shorter esters like phenylpropionate. wikipedia.org This leads to more stable blood levels of the active hormone, which can contribute to maximizing its anabolic potential while minimizing androgenic spikes.
Table 1: Anabolic:Androgenic Ratios of Selected Anabolic Steroids
| Anabolic Steroid | Anabolic:Androgenic Ratio (Approximate) |
| Testosterone | 1:1 |
| Nandrolone | 3:1 to 16:1 |
| Oxandrolone | 3:1 to 13:1 |
| Stanozolol | 1:1 to 30:1 |
| Methenolone | 2:1 to 30:1 |
| Drostanolone | 3:1 to 4:1 |
Source: Adapted from literature data. The ratios are based on rodent bioassays and provide a comparative measure of activity. wikipedia.org
Influence of Undecylate Ester on Androgen Receptor Interactions and Ligand Efficacy
The undecylate ester does not directly participate in the binding of nandrolone to the androgen receptor (AR). The binding and activation of the AR are functions of the parent nandrolone molecule after the ester has been cleaved. unibo.it Research indicates that nandrolone itself has a higher binding affinity for the androgen receptor than testosterone. amegroups.orgdiva-portal.org
Once nandrolone binds to the AR in target tissues, it induces a conformational change in the receptor, causing its dissociation from heat shock proteins and translocation into the cell nucleus. nih.gov In the nucleus, the nandrolone-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs), which modulates the transcription of target genes responsible for the anabolic effects of the drug, such as increased protein synthesis in muscle cells. researchgate.net The efficacy of this process is dependent on the concentration of active nandrolone available to the receptors over time, a factor that is directly controlled by the slow hydrolysis of the undecylate ester.
Steric and Electronic Effects on Androgen Receptor Binding and Activation
The key structural features of the nandrolone molecule are responsible for its interaction with the androgen receptor. The removal of the C19-methyl group, which distinguishes nandrolone (19-nortestosterone) from testosterone, is a critical modification. amegroups.org This structural change appears to enhance the anabolic activity while reducing the androgenic potential. nih.gov
The undecylate ester, being a long, flexible alkyl chain, is too bulky to fit into the AR's ligand-binding pocket. Its presence sterically hinders the interaction between the 17β-hydroxyl group and the receptor. This is why the hydrolysis of the ester is a prerequisite for biological activity.
Structural Determinants Governing Interactions with Metabolizing Enzymes (e.g., Aromatase, 5α-Reductase)
The metabolic fate of nandrolone is a key determinant of its pharmacological profile and is dictated by its unique structure.
5α-Reductase: In tissues with high concentrations of 5α-reductase, such as the prostate, skin, and scalp, nandrolone is converted to 5α-dihydronandrolone (DHN). tandfonline.com Unlike the potent DHT formed from testosterone, DHN has a significantly lower binding affinity for the androgen receptor. amegroups.orgcaldic.com This reduced androgenic potency in these tissues is a primary reason for nandrolone's favorable anabolic-to-androgenic ratio. amegroups.org Studies have shown that inhibiting 5α-reductase can worsen some of the cardiac side effects of nandrolone, suggesting that the conversion to the less potent DHN is a crucial deactivating pathway in certain tissues. physoc.org
Aromatase: Nandrolone is a poor substrate for the aromatase enzyme compared to testosterone. wikipedia.org Aromatase is responsible for converting androgens into estrogens. The reduced rate of aromatization of nandrolone to estradiol (B170435) leads to a lower incidence of estrogenic side effects. The removal of the 19-methyl group is thought to be the reason for this reduced interaction with aromatase. endocrine.org
Computational Chemistry Approaches to Nandrolone SAR
Computational chemistry and molecular modeling have become valuable tools for understanding the SAR of steroids like nandrolone. These methods can predict how structural modifications will affect binding to receptors and metabolizing enzymes.
Docking Studies: Molecular docking simulations can model the interaction of nandrolone and its metabolites with the ligand-binding domain of the androgen receptor. These studies can help to visualize the specific amino acid residues involved in binding and to predict the binding affinity of different analogs.
Pharmacophore Modeling: Pharmacophore analysis identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions) necessary for a molecule to bind to a specific receptor. While specific pharmacophore models for this compound are not extensively published, general androgen pharmacophores highlight the importance of the steroid's A, B, C, and D rings and the 17β-hydroxyl group for receptor interaction.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Such models can be used to predict the anabolic and androgenic potential of new nandrolone derivatives based on their structural properties.
Recent computational studies have analyzed the crystal structure of nandrolone undecanoate, providing insights into its solid-state conformation and intermolecular interactions, which can be valuable for understanding its physicochemical properties. mdpi.com
Advanced Analytical Methodologies for Detection and Quantification of Nandrolone Undecylate
Chromatographic Techniques for Nandrolone (B1676933) Undecylate and its Metabolites
The detection and quantification of nandrolone undecylate and its metabolites are predominantly achieved through the use of sophisticated chromatographic techniques coupled with mass spectrometry. These methods offer the high sensitivity and specificity required for analyzing complex biological samples and distinguishing between structurally similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Gas chromatography-mass spectrometry (GC-MS), particularly in its tandem configuration (GC-MS/MS), is a powerful tool for the analysis of anabolic androgenic steroids (AAS) like this compound. unb.brfda.gov Due to the low volatility of these compounds, a derivatization step is often necessary to make them suitable for GC analysis. researchgate.netnih.gov This process enhances their thermal stability and improves their chromatographic behavior. researchgate.net
One common derivatization agent is N-methyl-N(trimethylsilyl)-trifluoroacetamide (MSTFA). nih.gov In a study focused on detecting various anabolic steroids and their esters in hair, samples were derivatized with MSTFA before injection into the GC-MS/MS system. nih.gov This method allowed for the detection of testosterone (B1683101) undecanoate at a limit of detection of 4.80 pg/mg. nih.gov Although this study focused on testosterone undecanoate, the methodology is indicative of the approaches used for other long-chain steroid esters like this compound.
GC-MS analysis is typically performed on a capillary column, such as a HP5-MS, with helium as the carrier gas. unb.br The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analyte. unb.br For instance, in the analysis of black market pharmaceutical products, the GC-MS method was optimized with an injector temperature of 280°C and a specific oven temperature program to achieve separation of various AAS, including boldenone (B1667361) undecylenate, a structurally related compound. unb.br
Table 1: GC-MS/MS Parameters for Anabolic Steroid Analysis
| Parameter | Value/Description | Reference |
| Derivatization Agent | N-methyl-N(trimethylsilyl)-trifluoroacetamide (MSTFA) | nih.gov |
| Column | HP-5 MS capillary column (25 m x 0.20 mm i.d., 0.33 mm film thickness) | unb.br |
| Carrier Gas | Helium | unb.br |
| Ionization Mode | Electron Ionization (EI) | fda.gov |
| Detection Mode | Selected Ion Monitoring (SIM) or Tandem MS (MS/MS) | unb.brnih.gov |
| Injector Temperature | 280 °C | unb.br |
| MS Ion Source Temp. | 230 °C | unb.br |
| GC-MS Interface Temp. | 280 °C | unb.br |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an increasingly favored technique for the analysis of anabolic steroids and their esters. thermofisher.com It offers significant advantages in terms of sensitivity and throughput, and often circumvents the need for the derivatization steps required in GC-MS. researchgate.netthermofisher.com
Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) provides a sensitive and validated method for the simultaneous screening and quantification of multiple steroid esters in biological matrices like equine plasma. nih.gov In one such method, analytes were separated on a C18 column and detected using a triple-quadrupole mass spectrometer in positive electrospray ionization mode with selected reaction monitoring (SRM). nih.gov This approach achieved limits of detection (LOD) in the range of 25-100 pg/mL for various testosterone and nandrolone esters. nih.gov
For nandrolone undecanoate specifically, a sensitive and robust method was developed for its qualitative screening in equine plasma using a TSQ Quantiva triple quadrupole mass spectrometer. thermofisher.com The analysis identified two selected reaction monitoring (SRM) transitions for nandrolone undecanoate: 472.4 → 138.1 and 472.4 → 79.2. thermofisher.com The method utilized a C18 UPLC column and a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in methanol (B129727). thermofisher.com
Research has also demonstrated the use of LC-MS/MS for analyzing dried blood spots (DBS) to monitor nandrolone levels after administration of nandrolone decanoate (B1226879). oup.com This highlights the versatility of LC-MS/MS in handling different biological sample types.
Table 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Description | Reference |
| Chromatography | Ultra High Performance Liquid Chromatography (UHPLC) | thermofisher.comnih.gov |
| Column | C18 reverse-phase column | thermofisher.comnih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water or 2 mM Ammonium Formate | thermofisher.comnih.gov |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Methanol | thermofisher.comnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
| Mass Spectrometer | Triple Quadrupole | thermofisher.comnih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |
| SRM Transitions (Nandrolone Undecanoate) | 472.4 → 138.1, 472.4 → 79.2 | thermofisher.com |
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
High-performance liquid chromatography with diode array detection (HPLC-DAD) is a valuable technique for the analysis of anabolic steroids, particularly in pharmaceutical formulations and dietary supplements. tandfonline.comfigshare.com While not as sensitive as mass spectrometric methods, HPLC-DAD offers a robust and more accessible approach for qualitative and quantitative analysis. nih.govtandfonline.com
A study detailed a simple HPLC-DAD procedure for the simultaneous determination of 13 steroids, including boldenone undecylenate, in nutritional supplements. tandfonline.comresearchgate.net The separation was achieved on a C18 column with a gradient elution using a mixture of methanol and water. researchgate.net The UV detection was set at a wavelength of 254 nm. researchgate.net This method was validated according to official guidelines and proved to be reproducible for all targeted compounds. figshare.com
Another study presented a specific liquid chromatographic procedure for the analysis of nandrolone esters (phenylpropionate, decanoate, and undecanoate) in oily injections. nih.gov This method utilized a reversed-phase RP8 column under isocratic conditions with UV detection at 240 nm. nih.gov The system was capable of discriminating between nandrolone alcohol and its esters. nih.gov
Table 3: HPLC-DAD Parameters for Steroid Ester Analysis
| Parameter | Value/Description | Reference |
| Column | C18 or RP8 reverse-phase column | nih.govresearchgate.net |
| Mobile Phase | Gradient or isocratic elution with Methanol and Water | nih.govresearchgate.net |
| Detection | UV Diode Array Detector | tandfonline.comnih.gov |
| Wavelength | 240 nm or 254 nm | nih.govresearchgate.net |
| Application | Analysis of pharmaceutical injections and nutritional supplements | tandfonline.comnih.gov |
Sample Preparation and Extraction Protocols for Biological Matrices
Effective sample preparation is a critical preceding step to chromatographic analysis, aiming to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to detectable levels. taylorfrancis.com The choice of extraction technique depends on the nature of the biological matrix (e.g., plasma, urine, hair) and the physicochemical properties of the analyte. wiley.com
Optimization of Liquid-Liquid Extraction and Solid-Phase Extraction
Liquid-Liquid Extraction (LLE) is a classic and widely used technique for the extraction of anabolic steroids from biological fluids. nih.gov In a method for the analysis of 16 testosterone and nandrolone esters in equine plasma, LLE was performed using a mixture of methyl tert-butyl ether and ethyl acetate (B1210297) (50:50, v/v). nih.gov For the analysis of nandrolone in serum, an LLE with hexane-ethylacetate (50:50) was employed. oup.com
Solid-Phase Extraction (SPE) is another powerful and common technique that offers cleaner extracts compared to LLE. unitedchem.com SPE involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a suitable solvent. For the analysis of nandrolone and its metabolites in urine, SPE on GV-65 polymer columns has been utilized after enzymatic treatment with β-glucuronidase. oup.com In another application, serum samples were extracted using on-line SPE with HySphere C8 cartridges. oup.com For the simultaneous analysis of free and sulfated steroids, SPE cartridges with a highly retentive hydrophilic and lipophilic sorbent have been shown to be effective. unitedchem.com
The optimization of these extraction methods involves selecting the appropriate solvents and sorbents, adjusting the pH, and controlling the flow rates to maximize the recovery of the target analytes while minimizing matrix effects.
Derivatization Strategies for Enhanced Analytical Sensitivity
Derivatization is a chemical modification process employed to enhance the analytical properties of a compound, particularly for GC-MS analysis. researchgate.net For steroids like this compound, derivatization is often necessary to increase their volatility and thermal stability. researchgate.net
Silylation is a common derivatization technique for steroids. researchgate.net Reagents such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) are used to replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. nih.gov This process was used in the GC-MS/MS analysis of anabolic steroids in hair, where the residue was derivatized with MSTFA prior to injection. nih.gov Another approach involves using a mixture of N-methyl-N-trimethylsilylheptafluorobutyramide (MSHFBA) and trimethylsilylimidazole (TSIM). researchgate.net
For LC-MS analysis, derivatization is not always required but can be used to improve ionization efficiency and thus sensitivity. researchgate.net For instance, Girard's reagent T has been used for the derivatization of nandrolone oxo-metabolites in urine, which enabled their efficient detection by LC-MS/MS. nih.gov Another strategy for enhancing sensitivity in LC-MS/MS is derivatization with methoxylamine HCl, which has been applied to the analysis of anabolic steroids in equine hair. nih.gov
The choice of derivatization strategy depends on the specific analytical technique being used and the functional groups present in the target analyte. researchgate.net
Advanced Clean-up Procedures (e.g., HPLC Cleanup, QuEChERS Methodology)
Effective sample preparation is paramount to remove interfering substances from the biological matrix, thereby enhancing the accuracy and sensitivity of detection. Advanced clean-up procedures are designed to isolate the target analyte efficiently.
High-Performance Liquid Chromatography (HPLC) Cleanup
High-Performance Liquid Chromatography (HPLC) is a powerful tool not only for analysis but also for sample purification prior to detection by mass spectrometry. In this application, HPLC is used to fractionate a crude extract, isolating the steroid esters from matrix components. One validated approach for analyzing steroid esters, including nandrolone esters in plasma, involves an initial liquid-liquid extraction (LLE) followed by an HPLC cleanup step before the final analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.govresearchgate.netugent.be This multi-step purification is highly effective for complex matrices like urine. The World Anti-Doping Agency (WADA) advocates for HPLC-based sample cleanup, and some laboratories employ advanced techniques like automated two-dimensional HPLC (2D-HPLC) to achieve high purification power with increased throughput. wada-ama.org
QuEChERS Methodology
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and efficient sample preparation technique. pandawainstitute.com Originally developed for analyzing pesticide residues in food, its application has expanded to include a wide array of analytes, including anabolic steroids in various biological samples. pandawainstitute.comresearchgate.net The methodology typically involves two main steps:
Acetonitrile (B52724) Extraction and Partitioning: The sample is first homogenized and extracted with acetonitrile. The addition of salts induces a phase separation, partitioning the analyte of interest into the organic acetonitrile layer. pandawainstitute.comwaters.com
Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove specific interfering compounds like lipids, pigments, and sugars. researchgate.netnih.gov For steroid analysis, C18 sorbent is commonly used in the d-SPE step. nih.gov
The QuEChERS approach has been successfully validated for screening anabolic-androgenic steroids in protein supplements and for determining veterinary drug residues in animal tissues. researchgate.netunimi.it Its advantages include high recovery rates, reduced solvent consumption, and simplicity, making it suitable for high-throughput research applications. science.gov
Ultra-sensitive Detection Limits and Quantitative Validation in Research Settings
Modern analytical instruments, particularly those coupling chromatography with mass spectrometry, offer exceptional sensitivity, allowing for the detection of this compound and its metabolites at picogram (pg) or even lower levels.
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. In research settings, achieving ultra-low detection limits is essential for accurately profiling the pharmacokinetics of a compound, especially when studying low concentrations or long-term metabolism. Research has demonstrated that methods combining advanced cleanup with high-sensitivity detectors can achieve remarkable detection limits for nandrolone esters across various matrices.
For instance, a highly sensitive method using GC coupled to a triple quadrupole mass spectrometer with chemical ionization (GC-CI-MS/MS) achieved an LOD as low as 10 pg/mL for nandrolone esters in plasma. nih.govresearchgate.net Similarly, methods based on liquid chromatography-mass spectrometry (LC-MS) have reported LODs for nandrolone undecanoate in equine plasma in the range of 2 to 50 pg/mL. thermofisher.com For alternative matrices, an LOQ of 3.0 pg/mg for nandrolone in hair has been achieved using LC-MS/MS, highlighting the capability to detect trace amounts for long-term monitoring. kingston.ac.uk
Interactive Table: Detection and Quantitation Limits for Nandrolone Esters
| Analyte | Matrix | Methodology | LOD / LOQ | Reference |
|---|---|---|---|---|
| Nandrolone Esters | Plasma | GC-CI-MS/MS | LOD: 10 pg/mL | nih.govresearchgate.net |
| Nandrolone Undecanoate | Equine Plasma | LC-MS | LOD: 2-50 pg/mL | thermofisher.com |
| Nandrolone | Dried Blood Spot | UPLC-MS/MS | LOQ: 156 pg/mL | oup.com |
| Nandrolone Decanoate | Hair | GC-MS | LOQ: 200 pg/mg | oup.comresearchgate.net |
| Nandrolone | Hair | LC-MS/MS | LOQ: 3.0 pg/mg | kingston.ac.uk |
Quantitative validation ensures that the analytical method is reliable, reproducible, and accurate for its intended purpose. Validation is performed according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA). oup.com Key validation parameters include linearity, precision, accuracy, and selectivity. nih.govoup.com For example, a validated GC-CI-MS/MS method for steroid esters was proven to be selective and reproducible within a linear range of 100–2000 pg/mL. nih.govugent.be Another UPLC-MS/MS assay demonstrated excellent precision, with within-day coefficients of variation (%CV) between 2.5–4.4% and between-day precision of 4.9–13.5%. oup.com Such rigorous validation is fundamental for generating high-quality, dependable data in research.
Application in Diverse Biological Matrices (e.g., Animal Tissue, Cell Culture Media, Biological Fluids in Research)
The ability to detect and quantify this compound in a variety of biological matrices is crucial for comprehensive research, from in vitro experiments to in vivo animal studies.
Animal Tissue
In research involving animal models, analyzing tissue samples is often necessary to understand compound distribution, accumulation, and local metabolic effects. nih.gov For instance, studies have investigated residue levels of nandrolone esters in the muscle and fat of livestock. nih.gov Sample preparation for tissue often involves homogenization followed by extraction and cleanup, for which the QuEChERS method is well-suited. nih.gov Analysis of tissue provides direct insight into the physiological changes and residue persistence at specific sites following administration. nih.gov
Cell Culture Media
In vitro studies using cell cultures are fundamental for investigating the cellular and molecular mechanisms of action of compounds like this compound. nih.gov The analysis of the cell culture medium (the secretome) can reveal information about cellular metabolism and the stability of the compound in the culture environment. researchgate.net Analytical workflows for cell culture media typically involve dilution, protein precipitation, and centrifugation before analysis by LC-MS. sciex.com While direct studies quantifying this compound in this matrix are not widely published, established metabolomics platforms using high-resolution mass spectrometry are capable of identifying and quantifying a vast range of small molecules, and could be readily adapted for this purpose. researchgate.netsciex.com
Biological Fluids in Research
Biological fluids are the most commonly analyzed matrices in pharmacokinetic and metabolic research due to their relative ease of collection.
Plasma and Serum: Blood plasma or serum is the standard matrix for determining the concentration-time profile of a drug. Numerous highly sensitive LC-MS/MS and GC-MS/MS methods have been developed for quantifying nandrolone esters in plasma. nih.govthermofisher.comthomastobin.com These methods are essential for calculating key pharmacokinetic parameters.
Urine: Urine is a critical matrix for studying the metabolites of this compound. wikipedia.orgoup.com As steroids and their metabolites are often excreted in a conjugated form (e.g., as glucuronides or sulfates), a key step in urine sample preparation is enzymatic deconjugation to release the free steroid before extraction and cleanup. nih.gov
Hair: Hair analysis offers a unique advantage by providing a long-term window of detection, reflecting compound exposure over weeks to months. oup.comresearchgate.net The parent nandrolone ester can be incorporated and detected in hair, providing unambiguous evidence of exposure. researchgate.netugent.be Validated GC-MS and LC-MS/MS methods are available for the sensitive quantification of nandrolone esters in hair samples. kingston.ac.ukoup.com
Dried Blood Spots (DBS): DBS is a minimally invasive sample collection technique that is gaining traction in research. It involves spotting a small volume of blood onto filter paper. Validated methods for nandrolone analysis in DBS using UPLC-MS/MS have been established, offering a convenient alternative to traditional venous blood draws. oup.comresearchgate.net
Pre Clinical Mechanistic Investigations in Animal Models and in Vitro Systems
Effects on Endocrine System Homeostasis in Animal Models
Nandrolone (B1676933) administration fundamentally alters the delicate balance of the endocrine system, primarily through its interaction with the hypothalamic-pituitary-gonadal (HPG) axis. Animal models have been crucial in elucidating the mechanisms by which this compound disrupts normal hormonal signaling and function.
The administration of nandrolone interferes with the normal functioning of the hypothalamic-pituitary-gonadal (HPG) axis, a critical neuroendocrine feedback system that regulates reproductive function and steroidogenesis. nih.gov Nandrolone, acting as an exogenous androgen, suppresses this axis, leading to a reduction in the production of endogenous testosterone (B1683101). nih.gov
Studies in animal models demonstrate that nandrolone disrupts the negative feedback loop that testosterone normally exerts on the pituitary gland and hypothalamus. nih.govnih.gov Endogenous testosterone production is regulated by the pulsatile release of luteinizing hormone (LH) from the pituitary, which in turn is controlled by gonadotropin-releasing hormone (GnRH) from the hypothalamus. nih.govnih.gov Nandrolone administration inhibits the release of LH, thereby removing the primary stimulus for testicular Leydig cells to produce testosterone. nih.govnih.gov This disruption indicates that nandrolone's effects extend beyond the gonads to the central regulatory components of the reproductive endocrine system. nih.govnih.gov Research has shown that nandrolone can induce hypogonadism even at low doses, coinciding with the inhibition of testosterone biosynthesis and the disruption of testosterone's feedback on the pituitary. nih.govnih.gov
The disruptive effects of nandrolone on the HPG axis are reflected in measurable changes in the gonadosomatic index (GSI) and circulating levels of key reproductive hormones. The GSI, a ratio of gonad weight to body weight, is a common measure of reproductive health in animal studies.
Investigations in male Wistar rats have shown significant, dose- and time-dependent alterations in these parameters following nandrolone administration. nih.govnih.gov
Gonadosomatic Index (GSI): Treatment with nandrolone decanoate (B1226879) resulted in a decreased GSI. nih.govnih.gov For instance, at 4 weeks post-treatment, a decrease was observed in rats treated with 3 mg/kg/week, and at 8 weeks, the decrease was evident in groups receiving 1 and 3 mg/kg/week. nih.gov
Testosterone (T): Circulating testosterone levels were significantly decreased in all nandrolone-treated groups at both 4 and 8 weeks post-treatment, indicating suppression of endogenous steroidogenesis. nih.govnih.gov
Luteinizing Hormone (LH): While no significant changes in LH levels were noted at 4 weeks, a significant decrease was observed at 8 weeks in rats treated with the highest dose (9 mg/kg/week), confirming the suppressive effect on the pituitary gland. nih.govnih.gov
17β-Estradiol (E₂): Conversely, circulating estradiol (B170435) levels were increased at 8 weeks in the high-dose nandrolone group. nih.govnih.gov
These findings from a study on male Wistar rats are summarized in the table below.
| Parameter | Time Point | Nandrolone Decanoate Dose (mg/kg/week) | Observed Effect in Male Wistar Rats | Citation |
|---|---|---|---|---|
| Gonadosomatic Index (GSI) | 4 Weeks | 3 | Decreased | nih.gov |
| Gonadosomatic Index (GSI) | 8 Weeks | 1 and 3 | Decreased | nih.gov |
| Testosterone (T) | 4 and 8 Weeks | 1, 3, and 9 | Decreased | nih.govnih.gov |
| Luteinizing Hormone (LH) | 8 Weeks | 9 | Decreased | nih.govnih.gov |
| 17β-Estradiol (E₂) | 8 Weeks | 9 | Increased | nih.govnih.gov |
Nandrolone's suppressive effect on testosterone production is mediated by its direct impact on the expression and activity of key steroidogenic enzymes within the testes. nih.govnih.gov These enzymes are critical for the multi-step conversion of cholesterol into testosterone. nih.gov
Studies in male Sprague Dawley rats have shown that nandrolone administration leads to significant decreases in both the transcript (mRNA) and protein levels of several essential steroidogenic enzymes. nih.govnih.gov The enzymes affected include:
Steroidogenic acute regulatory protein (StAR)
Cytochrome P450 side-chain cleavage enzyme (CYP11A1)
17α-hydroxylase/17,20-lyase (CYP17A1)
3β-hydroxysteroid dehydrogenase (HSD3B1) nih.govnih.govnih.gov
The inhibitory effects were found to be more pronounced with higher doses and longer durations of treatment. nih.govnih.gov Immunohistochemical analysis confirmed a clear reduction in the immunostaining intensity of these enzymes within the testicular Leydig cells following nandrolone treatment. nih.govnih.gov This aberrant gene expression disrupts the steroidogenic pathway, leading directly to the observed reduction in testicular testosterone production. nih.govnih.gov
| Steroidogenic Enzyme | Effect of Nandrolone Treatment | Citation |
|---|---|---|
| Steroidogenic Acute Regulatory Protein (StAR) | Decreased Expression | nih.govnih.govnih.gov |
| Cytochrome P450 Side-Chain Cleavage (CYP11A1) | Decreased Expression | nih.govnih.govnih.gov |
| 17α-hydroxylase (CYP17A1) | Decreased Expression | nih.govnih.govnih.gov |
| 3β-hydroxysteroid dehydrogenase (HSD3B1) | Decreased Expression | nih.govnih.govnih.gov |
| Cytochrome P450 Aromatase | Decreased Expression | nih.govnih.gov |
Central Nervous System Research in Animal Models
The influence of nandrolone extends to the central nervous system (CNS), where it can modulate the activity of various neurotransmitter systems and regulatory pathways, contributing to changes in behavior. scienceopen.comsemanticscholar.org
Animal studies have revealed that nandrolone administration alters the function and expression of neuronal signaling molecules associated with several key neurotransmitter systems. nih.govresearchgate.net
Serotonergic System: Serotonergic activity is crucial for regulating mood, aggression, and anxiety. nih.gov Supraphysiological doses of nandrolone have been shown to significantly increase the concentrations of serotonin (B10506) (5-HT) in brain regions such as the hippocampus and cerebral cortex in rats. nih.gov Chronic exposure can permanently influence the expression of serotonergic neurotransmission. nih.gov
Dopaminergic System: The dopaminergic system is central to reward, motivation, and motor control. nih.gov Research indicates that nandrolone affects the density of dopamine (B1211576) receptors in the male rat brain and can alter the mRNA expression of dopaminergic receptors. semanticscholar.org
Glutamatergic System: As the primary excitatory neurotransmitter system, the glutamatergic system is vital for synaptic plasticity and neuronal communication. nih.gov Studies have shown that nandrolone exposure can alter the normal activity of the glutamatergic system in brain regions involved in the expression of behavior, such as the latero anterior hypothalamus. nih.gov
GABAergic System: The GABAergic system is the main inhibitory neurotransmitter system, balancing excitatory inputs. nih.gov Nandrolone has been shown to impair central neurotransmission mediated by GABAA receptors. researchgate.net
Quantitative PCR analysis in rat models has revealed brain region-dependent changes in mRNA expression related to these neurotransmitter systems, with the hypothalamus being a significantly affected area. diva-portal.orgresearchgate.net
Neuropeptide Y (NPY) is one of the most abundant neuropeptides in the brain and is involved in regulating stress, mood, and feeding behavior. Pre-clinical research has identified a link between nandrolone administration and alterations in the NPY system.
A study investigating the effects of chronic nandrolone decanoate treatment in rats found that it resulted in depressive-like behavior. nih.gov These behavioral changes showed a strong correlation with alterations in both serum levels and hippocampal content of NPY. nih.gov Specifically, nandrolone-induced a significant decline in NPY content across multiple subregions of the hippocampus, including CA1, CA2/3, and the dentate gyrus (DG). nih.gov This suggests that nandrolone's impact on mood and behavior may be mediated, at least in part, through its modulation of the NPY system. nih.gov
Neuronal Receptor Subunit Expression and Function (e.g., N-methyl-D-aspartate receptor subunits)
Pre-clinical investigations indicate that the androgen receptor (AR) is a key mediator for the effects of nandrolone within the nervous system. Studies have identified the expression of the AR in both embryonic and adult neural stem cells in culture. nih.gov In the adult brain, the AR is present in various regions, including the dentate gyrus. nih.gov The effects of nandrolone on neural stem cell proliferation have been shown to be abolished by the androgen receptor antagonist, flutamide, confirming the receptor's involvement. nih.gov
While the role of the androgen receptor is established, specific research detailing the direct effects of nandrolone undecylate on the expression and function of N-methyl-D-aspartate (NMDA) receptor subunits is not extensively covered in the available pre-clinical literature. The primary mechanism of action observed in neural tissues appears to be mediated through the cognate androgen receptor. nih.gov
Studies on Neurogenesis and Neural Cell Proliferation
Investigations in animal models and in vitro systems have explored the impact of nandrolone on the fundamental processes of neurogenesis and neural cell proliferation. The findings suggest that nandrolone exerts significant influence on these processes, primarily through androgen receptor-mediated pathways. nih.govnih.gov
In cultured rat neural stem cells stimulated with epidermal growth factor, nandrolone was found to reduce cell proliferation, with a more pronounced effect observed in adult-derived cells compared to embryonic ones. nih.gov This inhibitory effect on proliferation was confirmed in vivo, where nandrolone administration decreased the BrdU labeling of neural stem cells in the dentate gyrus of rats. nih.gov Furthermore, studies have shown that nandrolone not only affects the proliferation of neural stem cells but also reduces the number of newly formed neuronal cells in the dentate gyrus of male rats. nih.gov Chronic administration of supraphysiological doses of nandrolone has also been shown to eliminate the enhancement of cell proliferation in the dentate gyrus that is typically induced by strength training in adult male rats. nih.gov These findings collectively indicate that nandrolone can negatively impact the formation and survival of new neurons in the adult brain. nih.govnih.gov
| Model System | Parameter Investigated | Observed Effect of Nandrolone | Reference |
|---|---|---|---|
| Cultured Rat Neural Stem Cells (adult & embryonic) | Cell Proliferation | Reduced proliferation, especially in adult cells. | nih.gov |
| Adult Male Rats (in vivo) | Neural Stem Cell Proliferation (BrdU labeling in dentate gyrus) | Decreased. | nih.gov |
| Adult Male Rats (in vivo) | Neurogenesis (number of new neurons in dentate gyrus) | Decreased. | nih.gov |
| Adult Male Wistar Rats (in vivo, with strength training) | Training-Induced Cell Proliferation (dentate gyrus) | Eliminated the enhancement of cell proliferation. | nih.gov |
Organ-Specific Mechanistic Studies in Pre-clinical Models
Hepatic Function and Structural Alterations (e.g., Enzyme Markers, Histopathological Analysis)
Pre-clinical studies in various animal models consistently demonstrate that nandrolone administration can induce significant alterations in both hepatic function and structure. Functional changes are often identified by measuring serum levels of key liver enzymes, which serve as markers for hepatocellular injury. nih.govresearchgate.net
Multiple studies in rats have reported a significant elevation in serum levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) following nandrolone administration. nih.govresearchgate.netbrieflands.com This dose-dependent increase in transaminases suggests a potential for hepatotoxicity. nih.govlongdom.org
Histopathological analyses of liver tissue from nandrolone-treated animals reveal a range of structural modifications. Common findings in rats and rabbits include inflammatory cell infiltration, cytoplasmic vacuolation of hepatocytes, vascular congestion, and sinusoidal dilation. ekb.egmedicopublication.comumsu.ac.ir More severe alterations have also been documented, such as hepatocyte necrosis, pyknosis (nuclear shrinkage of a dying cell), fibrosis, and hemorrhage between hepatocytes. medicopublication.comgsconlinepress.comgsconlinepress.com Some studies also note the presence of hyperplasia in the lining of the bile duct and deposition of collagen in the liver parenchyma. longdom.orgekb.eg
| Animal Model | Finding | Description | Reference |
|---|---|---|---|
| Rats | Elevated Enzyme Markers | Significant increases in serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). | nih.govresearchgate.netbrieflands.com |
| Rabbits, Rats | Histopathological Alterations | Inflammatory cell infiltration, vacuolar degeneration, hepatocyte swelling, vascular and sinusoidal congestion, fibrosis, necrosis, and pyknosis. | ekb.egmedicopublication.comumsu.ac.irgsconlinepress.comgsconlinepress.com |
Renal Status and Histopathological Modifications
Investigations in animal models indicate that nandrolone administration can lead to notable changes in kidney function and structure. Biochemical assessments of renal status in rats and rabbits treated with nandrolone show a significant increase in serum urea (B33335) and creatinine (B1669602) levels, which are key biomarkers of impaired kidney function. sysrevpharm.orgnih.govnih.gov
Histopathological examinations of kidney tissue reinforce these findings, revealing a variety of structural modifications. In rabbits and rats, observed changes include vacuolar degeneration of the tubular epithelium, atrophy and congestion of the glomeruli, and dilation of renal tubules. ekb.egsysrevpharm.orgjhrlmc.com Other reported modifications include an expansion of Bowman's space, the formation of cysts, necrosis, and epithelial sloughing within some renal tubules. ekb.egjhrlmc.comjhrlmc.com Evidence of fibrosis and focal inflammation within the renal tissue has also been documented. nih.govnih.gov These findings suggest that nandrolone can induce significant pathological changes in the kidney at a cellular level. nih.govjhrlmc.com
| Animal Model | Parameter | Key Findings | Reference |
|---|---|---|---|
| Mice, Rats, Rabbits | Biochemical Markers | Significant increase in serum urea and creatinine. | sysrevpharm.orgnih.govnih.gov |
| Rabbits, Rats | Histopathological Modifications | Tubular dilation and atrophy, vacuolar degeneration, glomerular congestion, increased Bowman's space, necrosis, fibrosis, and inflammation. | ekb.egnih.govjhrlmc.comjhrlmc.com |
Cardiac Tissue Responses and Morphological Investigations
Pre-clinical studies have identified significant effects of nandrolone on cardiac tissue, indicating the potential for substantial morphological and structural remodeling. A recurrent finding in animal models, particularly rats, is the induction of cardiac hypertrophy. nih.gov This is often evidenced by an increased left ventricular hypertrophy (LVH) index and greater left ventricular volume. nih.govnih.gov
At the cellular level, nandrolone administration has been associated with an increase in the deposition of collagen in the heart tissue, leading to myocardial fibrosis. jhrlmc.comnih.gov The hydroxyproline (B1673980) content of the heart, an index of collagen, was found to be significantly higher in nandrolone-treated rats. nih.govnih.gov Histological examinations have also revealed other alterations such as the infiltration of inflammatory cells, vacuolar degeneration, and Zenker's necrosis in the heart muscle of treated rabbits. ekb.eg While some studies note an increase in the volume of cardiac myocytes, particularly when combined with exercise, the hypertrophic effect of nandrolone alone appears to be primarily associated with collagen deposition rather than myocyte growth. nih.govnih.gov
| Animal Model | Morphological/Histological Finding | Description | Reference |
|---|---|---|---|
| Rats | Cardiac Hypertrophy | Increased left ventricular hypertrophy (LVH) index and left ventricular volume. | nih.govnih.gov |
| Rats | Myocardial Fibrosis | Significantly increased collagen deposition, measured by hydroxyproline content. | jhrlmc.comnih.gov |
| Rabbits | Cellular Alterations | Infiltration of inflammatory cells, vacuolar degeneration, and Zenker's necrosis. | ekb.eg |
| Rats | Myocyte Volume | Increased only in the presence of exercise plus nandrolone; not with nandrolone alone. | nih.gov |
Impact on Muscle Tissue at the Mechanistic Level (e.g., Protein Synthesis Pathways, Collagen Formation)
Nandrolone is recognized for its anabolic properties, and pre-clinical research has delved into the mechanistic underpinnings of its effects on skeletal muscle. Studies indicate that nandrolone promotes muscle growth by stimulating protein synthesis. ekb.eg In a mouse model of muscle disuse atrophy, nandrolone was shown to preserve protein content and muscle weight. nih.gov This effect was linked to the restoration of the eukaryotic initiation factor eIF2 protein expression, a key component in the initiation of protein synthesis. nih.gov Furthermore, nandrolone has been found to influence myogenic regulatory factors, such as up-regulating MyoD expression, which is crucial for the differentiation of myogenic stem cells. nih.govresearchgate.netpaulogentil.com
In addition to its role in protein synthesis, nandrolone also impacts the extracellular matrix of muscle tissue. Studies in rats have demonstrated that nandrolone administration leads to an increased deposition of collagen fibers within the perimysium and endomysium of skeletal muscle. ekb.egnih.gov This suggests that while nandrolone promotes an increase in muscle protein, it also contributes to fibrosis within the muscle tissue. nih.gov The anabolic steroid may stimulate the synthesis of collagen III, indicating a potential role in post-injury regenerative processes. nih.gov
Genotoxicity and Clastogenicity Assessments
Genotoxicity and clastogenicity assessments are crucial for evaluating the potential of a chemical compound to cause DNA damage and chromosomal aberrations, respectively. Standard assays for these evaluations include the Comet assay and the micronucleus test.
DNA Damage Evaluation (e.g., Comet Assay)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. A thorough search of scientific databases for studies utilizing the Comet assay to evaluate DNA damage specifically induced by this compound did not yield any results. While research exists on the genotoxic potential of nandrolone and its decanoate ester, this information is not directly applicable to the undecylate ester as per the strict focus of this article.
Chromosomal Aberration Analysis (e.g., Micronucleus Test)
The micronucleus test is a widely used method to assess chromosomal damage. It detects the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. No studies were identified that specifically investigated the potential of this compound to induce chromosomal aberrations using the micronucleus test in animal models.
In Vitro Cell Culture Models for Mechanistic Elucidation
In vitro cell culture models are essential tools for dissecting the molecular mechanisms through which a compound exerts its effects. Prostate cancer cell lines, both androgen-dependent and independent, are commonly used to study the impact of androgens and anabolic steroids on cellular processes.
Utilization of Androgen-Dependent and Independent Cell Lines (e.g., Prostate Cancer Cell Lines: LNCaP, VCaP, 22Rv1, PC3, DU145)
A comprehensive search for research articles investigating the effects of this compound on the androgen-dependent (LNCaP, VCaP, 22Rv1) and androgen-independent (PC3, DU145) prostate cancer cell lines yielded no specific studies. Consequently, there is no data to report on the utilization of these cell lines for the mechanistic elucidation of this compound's actions.
Investigation of Androgen Receptor Signaling Pathways in Defined Cellular Systems
The androgen receptor (AR) is a key mediator of the effects of androgens and anabolic steroids. Investigating a compound's influence on AR signaling pathways is fundamental to understanding its mechanism of action. There is currently no published research that specifically examines the effects of this compound on androgen receptor signaling pathways in the aforementioned prostate cancer cell lines or other defined cellular systems.
Evaluation of Cellular Proliferation, Differentiation, and Apoptosis Pathways
Understanding how a compound affects cellular proliferation, differentiation, and apoptosis is critical in assessing its potential biological impact. No studies have been found that specifically evaluate the effects of this compound on these fundamental cellular pathways in LNCaP, VCaP, 22Rv1, PC3, or DU145 cells.
Q & A
Q. Table 1. Key Pharmacokinetic Parameters of Nandrolone Esters in Rodent Models
| Ester | t₁/₂ (days) | AUC (ng·h/mL) | Tₘₐₓ (h) | Source |
|---|---|---|---|---|
| Undecylate | 14.2 | 12,500 | 24 | |
| Decanoate | 10.8 | 9,800 | 18 | |
| Phenylpropionate | 3.5 | 2,300 | 6 |
Q. Table 2. Oxidative Markers in Chronic this compound Studies
| Tissue | TBARS (nmol/mg) | SOD (U/mg) | GSH (μmol/g) | Study Design | Source |
|---|---|---|---|---|---|
| Liver | 8.9* | 2.1 | 5.4* | 10 mg/kg, 8w | |
| Skeletal Muscle | 3.2 | 6.7* | 7.8 | 10 mg/kg, 8w | |
| *p<0.05 vs. control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
